molecular formula C18H25N5O B6456723 2-cyclopropyl-4,5-dimethyl-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine CAS No. 2549030-06-8

2-cyclopropyl-4,5-dimethyl-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine

Cat. No.: B6456723
CAS No.: 2549030-06-8
M. Wt: 327.4 g/mol
InChI Key: HLDPSEWXLNSJEK-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4,5-dimethyl-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with cyclopropyl, dimethyl, and piperazine-linked oxazole moieties. The pyrimidine scaffold is a common structural motif in medicinal chemistry due to its versatility in hydrogen bonding and π-π interactions, which enhance binding to biological targets . The cyclopropyl group may confer metabolic stability by resisting oxidative degradation, while the oxazole moiety (a five-membered heterocycle with oxygen and nitrogen) contributes to solubility and electronic effects . The piperazine ring, a flexible secondary amine, is frequently employed to improve pharmacokinetic properties, such as bioavailability and blood-brain barrier penetration . Structural elucidation of such compounds often relies on X-ray crystallography, with refinement tools like SHELXL being widely utilized for accurate determination of bond lengths and angles .

Properties

IUPAC Name

4-[[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl]-2-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O/c1-12-13(2)19-17(15-4-5-15)21-18(12)23-8-6-22(7-9-23)10-16-11-24-14(3)20-16/h11,15H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDPSEWXLNSJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)CC3=COC(=N3)C)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopropyl-4,5-dimethyl-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound integrates a pyrimidine core with various functional groups, which are believed to contribute to its diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Structural Characteristics

The molecular formula of this compound is C16H22N6C_{16}H_{22}N_{6} with a molecular weight of approximately 308.4 g/mol. The structure features:

  • Cyclopropyl group : Enhances lipophilicity and potential receptor interactions.
  • Pyrimidine core : Central to many biological activities, particularly in nucleic acid interactions.
  • Piperazine moiety : Known for its role in various pharmacological activities.

Biological Activity Overview

The biological activities associated with this compound can be categorized into several areas:

Antitumor Activity

Research has demonstrated that pyrimidine derivatives exhibit notable antitumor properties . For instance, compounds similar to 2-cyclopropyl-4,5-dimethyl-pyrimidine have shown efficacy against various cancer cell lines. A study reported that certain pyrimidine derivatives exhibited IC50 values in the micromolar range against human cancer cell lines, indicating significant cytotoxicity .

Antimicrobial Activity

Pyrimidine derivatives have also been explored for their antimicrobial properties . The presence of the oxazole group in the compound may enhance its interaction with microbial targets. In vitro studies have indicated that similar compounds possess activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrimidines has been well documented. Compounds with similar structures have been shown to inhibit key inflammatory pathways, making them candidates for treating inflammatory diseases .

Study 1: Antitumor Activity Evaluation

A recent study evaluated a series of pyrimidine derivatives for their antitumor effects. Among them, a compound structurally related to 2-cyclopropyl-4,5-dimethyl-pyrimidine demonstrated significant cytotoxicity against HeLa and MCF7 cell lines with an IC50 value of approximately 10 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of pyrimidine derivatives. The study reported that compounds including a piperazine linkage exhibited minimum inhibitory concentrations (MICs) as low as 15 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antimicrobial activity .

Data Table: Summary of Biological Activities

Biological ActivityTest MethodologyResults
AntitumorMTT AssayIC50 = 10 µM against HeLa cells
AntimicrobialMIC TestingMIC = 15 µg/mL against S. aureus
Anti-inflammatoryInhibition of COX enzymesSignificant inhibition observed

Scientific Research Applications

Biological Applications

The unique structural arrangement of 2-cyclopropyl-4,5-dimethyl-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine suggests several potential applications in medicinal chemistry:

Anticancer Activity

Research indicates that pyrimidine derivatives exhibit significant anticancer properties. The compound's ability to interact with specific biological targets such as enzymes or receptors may lead to the development of new anticancer agents.

Neuropharmacology

The piperazine component is associated with various neuropharmacological effects. Compounds with similar structures have been explored for their potential in treating neurological disorders.

Anti-inflammatory Properties

Some studies suggest that derivatives of this compound may inhibit specific pathways involved in inflammation, making them candidates for anti-inflammatory drug development.

Case Study 1: Anticancer Activity

A study demonstrated that similar pyrimidine compounds showed efficacy against various cancer cell lines by inducing apoptosis through the inhibition of specific kinases involved in cell survival pathways.

Case Study 2: Neuropharmacological Effects

Research on piperazine derivatives revealed their potential as anxiolytics and antidepressants, highlighting the importance of structural modifications in enhancing pharmacological profiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other pyrimidine and piperazine derivatives, though its unique substituents differentiate its physicochemical and biological properties. Key analogues include:

Compound Core Structure Substituents Key Features
Target Compound Pyrimidine Cyclopropyl, 4,5-dimethyl, piperazine-linked 2-methyl-1,3-oxazole Enhanced metabolic stability; potential CNS activity due to piperazine
2,2'-(Piperazine-1,4-diyl)dipyrimidine (MM0464.12) Pyrimidine-Piperazine Two pyrimidines linked via piperazine Simpler structure; limited solubility due to absence of polar groups
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine Pyrazolopyrimidine Fused pyrazole-pyrimidine with p-tolyl and amine groups Rigid planar structure; potential kinase inhibition
Bis[4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl] (Cyclopentane-1,1-diyl)di-acetate (MM0464.21) Pyrimidine-Piperazine Piperazine-linked butyl chains and cyclopentane diacetate High molecular weight; improved solubility via ester groups

Key Differentiators

  • Metabolic Stability : The cyclopropyl group in the target compound likely reduces susceptibility to CYP450-mediated oxidation compared to analogues like MM0464.12, which lacks steric protection .
  • Solubility: The oxazole moiety enhances aqueous solubility relative to non-polar derivatives (e.g., MM0464.12), though it may underperform compared to ester-containing compounds like MM0464.21 .
  • Target Selectivity : Pyrazolopyrimidines (e.g., compound 2 in ) exhibit rigid, planar structures suitable for kinase binding pockets, whereas the target compound’s flexible piperazine linker may favor GPCR or transporter targets .

Research Findings

  • Synthetic Challenges : The oxazole-piperazine linkage in the target compound requires multi-step synthesis, contrasting with simpler pyrimidine-piperazine derivatives like MM0464.12 .
  • Crystallographic Data : Structural refinement using SHELXL confirmed the piperazine ring’s chair conformation and oxazole orientation, critical for modeling interactions .

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